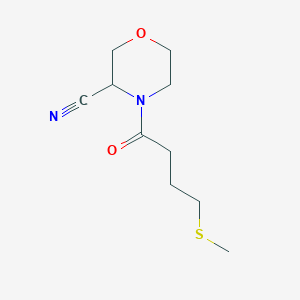
4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, such as “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile” is based on the morpholine motif, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen . The morpholine motif is frequently found in biologically active molecules and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are diverse and complex. They often involve the use of transition metal catalysis and are performed in a stereoselective manner . Recent advances in the synthesis of morpholines have involved the use of vinyl sulfonium salts .Aplicaciones Científicas De Investigación
Electrochemical Sensing and Catalysis
One notable application involves the synthesis of novel iron(II) sulfanyl porphyrazine compounds, which, when combined with reduced graphene oxide, create hybrids that show promise for electrochemical sensing and catalysis. These hybrids have been shown to facilitate the electrooxidation of NADH and L-cysteine, indicating their potential as materials for modifying electrode surfaces in electrochemical sensors, biosensors, and catalysts for electrochemical oxidation processes (Koczorowski et al., 2019).
Organic Synthesis and Sulfur Transfer Agents
In organic synthesis, compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been prepared from 2-cyanoethyl disulfide and serve as sulfur-transfer agents. This highlights their utility in synthesizing sulfur-containing organic molecules, demonstrating their relevance in the development of pharmaceuticals and agrochemicals (Klose et al., 1997).
Photoinitiators for UV-curable Coatings
Copolymers containing morpholine derivatives have been studied as photoinitiators for UV-curable coatings, especially in pigmented formulations. These systems display activity synergies and specific structural requirements, suggesting their application in the manufacturing of coatings with advanced properties (Angiolini et al., 1997).
Antibacterial Evaluation
Thiazolo[4,5-d]pyrimidines, synthesized through reactions involving morpholine, have undergone antibacterial evaluations. This suggests potential applications in developing new antimicrobial agents (Rahimizadeh et al., 2011).
Optoelectronic and Charge Transport Properties
Studies have also explored the optoelectronic, nonlinear, and charge transport properties of morpholine derivatives, indicating their potential in electronic and photonic devices. For example, quantum chemical studies and spectroscopic investigations of 4-morpholine carbonitrile reveal insights into its stability, charge transfer, and electronic structure, which could inform the design of materials for optoelectronics (Xavier & Raj, 2013).
Propiedades
IUPAC Name |
4-(4-methylsulfanylbutanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-15-6-2-3-10(13)12-4-5-14-8-9(12)7-11/h9H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYRFPACQGFSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)N1CCOCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)
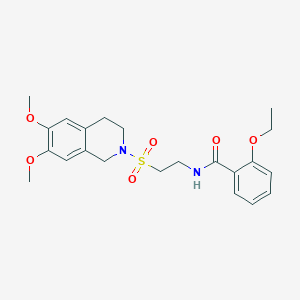
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)
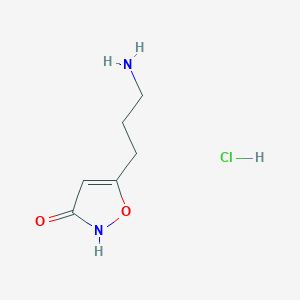
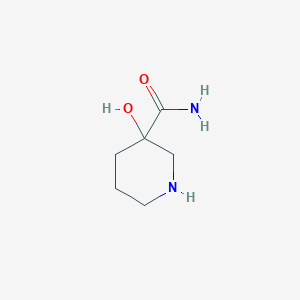



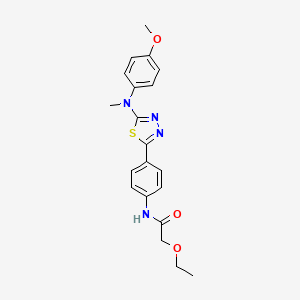
![Ethyl (5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2386702.png)